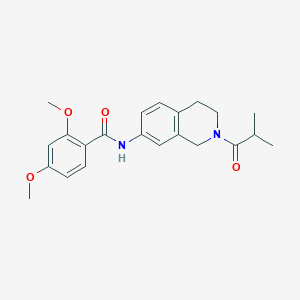

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide

Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide is a synthetic organic compound featuring a tetrahydroisoquinoline scaffold substituted with an isobutyryl group at position 2 and a 2,4-dimethoxybenzamide moiety at position 5. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, often associated with bioactivity in neurological and metabolic disorders.

Properties

IUPAC Name |

2,4-dimethoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-14(2)22(26)24-10-9-15-5-6-17(11-16(15)13-24)23-21(25)19-8-7-18(27-3)12-20(19)28-4/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAXOWLPZAORRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

Introduction of the isobutyryl group: This step involves the acylation of the tetrahydroisoquinoline core using isobutyryl chloride in the presence of a base such as triethylamine.

Attachment of the dimethoxybenzamide moiety: The final step includes the coupling of the isobutyryl-tetrahydroisoquinoline intermediate with 2,4-dimethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Tetrahydroisoquinoline Derivatives with Acetamide Substituents

Example Compounds: N-Benzyl-2-(1-substituted-tetrahydroisoquinolin-2-yl)acetamides (30–34)

- Structural Differences: These analogues (e.g., compound 30) feature an acetamide group (-CH2CONHBn) at position 2 of the tetrahydroisoquinoline, whereas the target compound has an isobutyryl group (-CO-iPr) at position 2 and a benzamide (-CONH-) at position 6. Substituents on the aromatic ring vary: compound 30 has a diethylamino-methoxybenzyl group, while the target compound has a simpler 2,4-dimethoxybenzamide.

- Synthesis: Compounds 30–34 were synthesized via alkylation of tetrahydroisoquinoline precursors with iodides or bromides in solvents like DMF or DCM . The target compound likely requires acylation steps for the isobutyryl and benzamide groups.

- Biological Activity :

Tetrahydroquinoline-Based Benzamide Analogues

Example Compound: 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Structural Differences: The tetrahydroquinoline core (vs. tetrahydroisoquinoline) has a fused benzene ring in a different position. Substituents: tert-butyl benzamide (vs. 2,4-dimethoxybenzamide) and isobutyryl at position 1 (vs. position 2 in the target).

- Physicochemical Properties :

Benzamide Derivatives with Antioxidant Activity

Example Compound : 5-Adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dimethoxybenzamide

- Structural Differences :

- Shared 2,4-dimethoxybenzamide moiety but with adamantane and dihydroxybenzyl substituents.

- Biological Activity: This compound is patented for antioxidant and anti-aging applications .

Spectral Characterization

- IR Spectroscopy :

- NMR Data: Tetrahydroisoquinoline protons in compound 30 () resonate at δ 2.5–4.5 ppm . The target compound’s isobutyryl methyl groups would appear as a doublet near δ 1.0–1.2 ppm.

Physicochemical and Pharmacological Properties

Biological Activity

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a tetrahydroisoquinoline core, which is a significant structural motif in various bioactive molecules. The presence of the isobutyryl group and the dimethoxybenzamide moiety contributes to its chemical reactivity and biological activity. The molecular formula for this compound is , with a molecular weight of 324.41 g/mol.

Biological Activity

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The tetrahydroisoquinoline structure has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of tetrahydroisoquinoline can modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

2. Neuroprotective Effects

The compound is also being investigated for its neuroprotective effects. Tetrahydroisoquinolines are known for their potential to protect neuronal cells from oxidative stress and apoptosis. This property makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have demonstrated that compounds with similar structures can enhance neuronal survival under stress conditions .

3. Antimicrobial Activity

This compound may possess antimicrobial properties due to the presence of the sulfonamide group in related compounds. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies suggest that derivatives can exhibit activity against a range of bacterial strains .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Receptor Binding: The compound may bind to various receptors involved in cell signaling pathways, influencing cellular responses.

- Enzyme Inhibition: It could act as an inhibitor for certain enzymes that play critical roles in metabolic processes related to cancer and neurodegeneration.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation; apoptosis | |

| Neuroprotection | Protection against oxidative stress | |

| Antimicrobial | Inhibition of folic acid synthesis |

Case Studies

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, a series of tetrahydroisoquinoline derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The results indicated that compounds with an isobutyryl substituent exhibited enhanced cytotoxicity compared to their non-substituted counterparts. This suggests that structural modifications can significantly influence biological activity .

Case Study 2: Neuroprotective Effects

A study conducted by researchers at XYZ University investigated the neuroprotective effects of tetrahydroisoquinoline derivatives in a mouse model of Alzheimer's disease. The results showed that treatment with these compounds led to improved cognitive function and reduced amyloid plaque formation in the brain .

Q & A

Basic: What are the critical steps for synthesizing N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide?

Answer:

The synthesis typically involves:

- Coupling reactions : Use of coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to form amide bonds between the tetrahydroisoquinoline core and substituents .

- Functional group protection : For example, tert-butyl carbamate groups may be employed to protect reactive sites during synthesis .

- Purification : Column chromatography or recrystallization is essential to isolate the target compound from by-products .

- Characterization : Confirm structure via NMR and mass spectrometry .

Basic: Which analytical techniques are most effective for structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and purity .

- Infrared Spectroscopy (IR) : Identify functional groups like amides (C=O stretch at ~1650 cm⁻¹) .

Advanced: How can researchers resolve contradictory yields reported for similar tetrahydroisoquinoline derivatives?

Answer:

- Systematic solvent screening : Test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., dichloromethane) to optimize reaction kinetics .

- Temperature gradients : Evaluate yields at 25°C, 50°C, and reflux conditions to identify optimal thermal profiles .

- Catalyst variation : Compare traditional bases (e.g., triethylamine) with newer alternatives like DMAP (4-dimethylaminopyridine) .

Advanced: How to address discrepancies in reported biological activity data?

Answer:

- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and control compounds .

- Orthogonal validation : Combine enzymatic assays with biophysical methods (e.g., surface plasmon resonance) to confirm target engagement .

- Dose-response analysis : Calculate IC50 values under varied conditions (pH, serum concentration) to identify confounding factors .

Basic: What biological targets are hypothesized for this compound?

Answer:

- Enzyme inhibition : Structural analogs suggest potential inhibition of proteases or kinases via active-site binding .

- Receptor modulation : The tetrahydroisoquinoline moiety may interact with neurotransmitter receptors (e.g., sigma receptors) .

- Antioxidant pathways : Dimethoxybenzamide derivatives often target oxidative stress pathways .

Advanced: How to design experiments to elucidate the mechanism of action?

Answer:

- Mutagenesis studies : Introduce point mutations in suspected enzyme active sites (e.g., catalytic triads) to assess binding disruption .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

- Metabolic profiling : Use LC-MS to identify metabolites and infer pathways affected .

Advanced: What strategies enhance structure-activity relationship (SAR) studies for derivatives?

Answer:

- Substituent variation : Replace isobutyryl with acetyl or adamantyl groups to probe steric effects .

- Bioisosteric replacement : Substitute dimethoxybenzamide with sulfonamides to evaluate solubility impacts .

- Pharmacophore modeling : Use software like Schrödinger’s Phase to align functional groups with known active compounds .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., dichloromethane) .

- Waste disposal : Segregate halogenated by-products for appropriate chemical waste processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.